molecular formula C19H18N2O2 B2655005 N-(3-hydroxy-3-(naphthalen-1-yl)propyl)picolinamide CAS No. 1421491-32-8

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)picolinamide

Cat. No. B2655005
M. Wt: 306.365
InChI Key: HBMGJBOHYOODDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)picolinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the picolinamide family and has been studied extensively for its unique properties and potential benefits.

Scientific Research Applications

Palladium-Catalyzed Amination and Antiviral Activities

  • Palladium-Catalyzed Regioselective Amination : A study developed a palladium-catalyzed protocol for picolinamide-directed C8-H amination of 1-naphthylamine derivatives, offering a new route to 1,8-naphthalenediamine derivatives. The picolinamide moiety, acting as a bidentate directing group, plays a crucial role in regioselective transformation, which could relate to the functional group transformations of similar compounds (Li et al., 2016).

  • Broad-Spectrum Antiherpes Activities : A novel class of herpesvirus polymerase inhibitors was identified, including a naphthalene carboxamide as a nonnucleoside inhibitor. Such studies underscore the potential of naphthalene derivatives in developing antiviral agents with unique biological properties, hinting at the broader biomedical applications of structurally related compounds (Oien et al., 2002).

Metal-Catalyzed Transformations and Biological Evaluations

  • Silver(I)-Catalyzed Amination : A protocol for silver(I)-catalyzed, picolinamide-directed C4-H amination of 1-naphthylamine derivatives with azodicarboxylates demonstrates a new approach to 1,4-naphthalenediamine derivatives. This highlights the versatility of naphthalene derivatives in synthetic chemistry, potentially applicable to "N-(3-hydroxy-3-(naphthalen-1-yl)propyl)picolinamide" for novel synthetic routes (Zhu et al., 2018).

  • Antibacterial Activity of Naphthalene Derivatives : The synthesis and evaluation of naphthalene derivatives for their antibacterial activity underscore the potential of naphthalene frameworks in medicinal chemistry. Such research could inform the development of new drugs or antimicrobial agents based on the structural motif present in "N-(3-hydroxy-3-(naphthalen-1-yl)propyl)picolinamide" (Zhi, 2010).

properties

IUPAC Name

N-(3-hydroxy-3-naphthalen-1-ylpropyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-18(11-13-21-19(23)17-10-3-4-12-20-17)16-9-5-7-14-6-1-2-8-15(14)16/h1-10,12,18,22H,11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMGJBOHYOODDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C3=CC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)picolinamide

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